molecular formula C8H9N3O2S B14084787 (2-Methyl-5-nitrophenyl)thiourea CAS No. 372198-70-4

(2-Methyl-5-nitrophenyl)thiourea

Cat. No.: B14084787
CAS No.: 372198-70-4
M. Wt: 211.24 g/mol
InChI Key: BOZLXCILDJZHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5-nitrophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a thiourea group attached to a 2-methyl-5-nitrophenyl moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-nitrophenyl)thiourea typically involves the reaction of 2-methyl-5-nitroaniline with thiourea under specific conditions. One common method includes the following steps:

  • Dissolve 2-methyl-5-nitroaniline in a suitable solvent such as ethanol.
  • Add thiourea to the solution and stir the mixture at an elevated temperature (e.g., 80°C) for several hours.
  • After the reaction is complete, cool the mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-5-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(2-Methyl-5-nitrophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Methyl-5-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, the thiourea group can form strong hydrogen bonds with active sites of enzymes, affecting their function.

Comparison with Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-Phenylthiourea: A derivative with a phenyl group instead of the 2-methyl-5-nitrophenyl group.

    N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.

Comparison: (2-Methyl-5-nitrophenyl)thiourea is unique due to the presence of both the 2-methyl and 5-nitro groups, which impart distinct chemical and biological properties. Compared to simpler thiourea derivatives, it may exhibit enhanced biological activity and specificity due to these substituents.

Properties

IUPAC Name

(2-methyl-5-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-5-2-3-6(11(12)13)4-7(5)10-8(9)14/h2-4H,1H3,(H3,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLXCILDJZHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372198-70-4
Record name 1-(2-Methyl-5-nitrophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.